The synthesis of 16-O-deacetylfusidic acid typically involves the deacetylation of fusidic acid. This can be achieved through enzymatic or chemical methods:
The molecular structure of 16-O-deacetylfusidic acid retains the tetracyclic core characteristic of fusidic acid but lacks the acetyl group at the C16 position. Key structural features include:
The structural modifications influence both its biological activity and pharmacokinetics compared to fusidic acid .
16-O-Deacetylfusidic acid can participate in various chemical reactions:
The mechanism of action of 16-O-deacetylfusidic acid is similar to that of fusidic acid:
Resistance mechanisms include mutations in the fusA gene, which encodes EF-G, reducing binding affinity for both fusidic acid and its derivatives .
Key physical and chemical properties of 16-O-deacetylfusidic acid include:
These properties are crucial for formulation development in pharmaceutical applications.
16-O-Deacetylfusidic acid has several scientific applications:
16-O-Deacetylfusidic acid is a fusidane-type tetracyclic triterpenoid derived from the parent antibiotic fusidic acid through enzymatic hydrolysis. Its molecular formula is C29H46O5, with a molecular weight of 474.67 g/mol [1]. The compound retains the characteristic trans-syn-trans ring fusion of fusidic acid but lacks the acetyl group (–OCOCH3) at the C16 position, resulting in a free hydroxyl group instead [3] [6]. This structural modification reduces the molecule's overall lipophilicity compared to fusidic acid. Key spectroscopic features include:
Deacetylation at C16 fundamentally alters the molecule's interactions with biological targets and its physicochemical behavior. Key comparisons include:
Table 1: Structural and Bioactivity Comparison of Fusidic Acid Derivatives
Compound | R16 | Relative Polarity | Anti-S. aureus MIC (μg/mL) |
---|---|---|---|
Fusidic acid | -OCOCH3 | Low | 0.06–0.25 [8] |
16-O-Deacetylfusidic acid | -OH | Moderate | 2–8 [6] [10] |
16-O-Deacetylfusidic acid γ-lactone | Cyclic ester | High | >64 [7] |
Fusidic acid C21-amide | -OCOCH3 | Variable | 4–16 [10] |
Deacetylation diminishes antibacterial potency by 8- to 32-fold against Staphylococcus aureus, confirming the critical role of the C16 acetyl group for target binding [6] [10]. The γ-lactone derivative (formed via intramolecular esterification between C21-COOH and C16-OH) exhibits no antibacterial activity, as lactonization eliminates the essential C21 carboxylate [4] [7]. Halogenated side-chain analogs (e.g., C24-iodo derivatives) also show reduced activity, emphasizing the sensitivity of the hydrophobic side chain to modification [10].
The fusidane core adopts a rigid chair-boat-chair conformation, stabilized by 1,3-diaxial interactions across the A/B/C rings [3] [9]. The C16 configuration (β-orientation) positions its substituent pseudo-axially, making it solvent-exposed. Deacetylation does not alter this ring conformation but increases conformational flexibility at C16 due to the smaller hydroxyl group [6]. Stability studies reveal:
Deacetylation increases polarity, moderately enhancing aqueous solubility but reducing membrane permeability:
Table 2: Physicochemical Properties of 16-O-Deacetylfusidic Acid
Property | Value | Method |
---|---|---|
Aqueous solubility (pH 7.4) | 85 ± 12 μM (vs. 28 μM for fusidic acid) | Shake-flask HPLC [5] |
log P (octanol/water) | 3.1 ± 0.2 (vs. 4.2 for fusidic acid) | Reversed-phase HPLC [5] [10] |
pKa | 5.7 (carboxylate) | Potentiometric titration [5] |
Protein binding | 92–95% (vs. 97–99% for fusidic acid) | Equilibrium dialysis [5] |
The compound exists predominantly as a carboxylate anion at physiological pH (pKa = 5.7), with the deprotonated C21-COO− forming salt bridges in biological environments [5] [9]. The free C16-OH group participates in hydrogen bonding, further improving solubility in polar solvents like methanol (log S = 2.8) and dimethyl sulfoxide (>500 mg/mL) [7]. However, its partition coefficient (log P = 3.1) suggests limited passive diffusion across lipid membranes, aligning with its reduced cellular uptake in microbiological assays [6] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7